molecular formula C23H20FN3O3S B2954841 N-(3-ethylphenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide CAS No. 879139-57-8

N-(3-ethylphenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide

Cat. No.: B2954841
CAS No.: 879139-57-8
M. Wt: 437.49
InChI Key: ASIINCPGMBLXNO-UHFFFAOYSA-N
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Description

N-(3-ethylphenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide is a thieno[3,2-d]pyrimidine derivative characterized by a fused bicyclic core structure with a 2,4-dioxo motif. The compound features a 4-fluorophenylmethyl substituent at position 3 and an acetamide group linked to a 3-ethylphenyl moiety.

Properties

IUPAC Name

N-(3-ethylphenyl)-2-[3-[(4-fluorophenyl)methyl]-2,4-dioxo-4a,7a-dihydrothieno[3,2-d]pyrimidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22FN3O3S/c1-2-15-4-3-5-18(12-15)25-20(28)14-26-19-10-11-31-21(19)22(29)27(23(26)30)13-16-6-8-17(24)9-7-16/h3-12,19,21H,2,13-14H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEJNCKYYQFDCHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)NC(=O)CN2C3C=CSC3C(=O)N(C2=O)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-ethylphenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide is a synthetic compound belonging to the thienopyrimidine family. This class of compounds has garnered attention for its diverse biological activities, particularly in the fields of oncology and inflammation. This article explores the biological activity of this specific compound, focusing on its anticancer properties and mechanisms of action.

Chemical Structure

The compound's structure can be represented as follows:

\text{N 3 ethylphenyl 2 3 4 fluorophenyl methyl 2 4 dioxo 1H 2H 3H 4H thieno 3 2 d pyrimidin 1 yl}acetamide}

Anticancer Properties

Recent studies have indicated that thienopyrimidine derivatives exhibit significant anticancer activity. The compound has been evaluated for its cytotoxic effects on various cancer cell lines.

Key Findings:

  • Cytotoxicity: The compound demonstrated potent cytotoxic effects against several cancer cell lines including MDA-MB-231 (breast cancer) and A549 (lung cancer). The IC50 values were reported to be in the low micromolar range (27.6 μM for MDA-MB-231) indicating strong inhibitory effects on cell proliferation .
  • Mechanism of Action: The proposed mechanism involves the inhibition of key signaling pathways associated with tumor growth. Specifically, compounds from the thienopyrimidine class have been shown to inhibit STAT3 signaling pathways which are crucial for cancer cell survival and proliferation .

Structure-Activity Relationship (SAR)

A series of thienopyrimidine derivatives were synthesized to explore their biological activity. The following table summarizes the SAR findings related to modifications on the thienopyrimidine scaffold:

Compound ModificationIC50 (μM)Observations
Parent Compound27.6Strong activity against MDA-MB-231
m-Cl substitution29.3Enhanced activity due to electron-withdrawing effect
p-NO2 substitution35.0Moderate activity; less effective than m-Cl

These modifications highlight how subtle changes in the chemical structure can significantly influence biological activity.

In Vivo Studies

In vivo studies using xenograft models have further confirmed the anticancer efficacy of this compound. Tumor growth inhibition was observed when administered at therapeutic doses .

Case Studies

  • Study on Breast Cancer Cells: A recent study evaluated the effects of this compound on MDA-MB-231 cells. Results showed a reduction in cell viability by over 70% at concentrations above 25 μM after 48 hours of treatment .
  • Lung Cancer Model: In another case study involving A549 lung cancer cells, treatment with this compound resulted in significant apoptosis as evidenced by increased caspase activity and PARP cleavage .

Comparison with Similar Compounds

Data Tables

Table 1: Structural Comparison of Thienopyrimidine Derivatives
Compound Name Core Structure Key Substituents Biological Target Reference
N-(3-ethylphenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-thieno[3,2-d]pyrimidin-1-yl}acetamide Thieno[3,2-d]pyrimidine 4-fluorophenylmethyl, 3-ethylphenyl acetamide Kinases (hypothesized) -
N-(4-(5-(4-fluorophenyl)-2-(methylthio)-1H-imidazol-4-yl)pyridin-2-yl)-2-((3-phenyl-4-oxo-thieno[3,2-d]pyrimidin-2-yl)thio)acetamide Thieno[3,2-d]pyrimidine Methylthio, imidazole-pyridine CK1δ
N-phenyl-2-(benzothieno[3,2-e]triazolo[4,3-c]pyrimidin-3-ylsulfanyl)acetamide Benzothieno-triazolopyrimidine Phenyl sulfanyl, acetamide Undisclosed

Key Research Findings

  • Fluorine Impact : The 4-fluorophenyl group in the target compound aligns with trends in and , where fluorinated analogs exhibit enhanced stability and target affinity .
  • Synthetic Efficiency: Higher yields (67–79%) for thienopyrimidine derivatives compared to chromenones (19%) suggest scalability advantages .
  • Activity Prediction : Molecular networking () and QSAR models () indicate that structural similarity to CK1δ inhibitors () may predict kinase-targeted bioactivity .

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